Journal Name:Photonics and Nanostructures - Fundamentals and Applications
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Correlation between solvent composition and materials properties of organohydrogels prepared by solvent displacement
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-04-13 , DOI: 10.1007/s13233-023-00165-2
Owing to their tunable functionality, structural flexibility, and biocompatibility, gels are widely utilized as active materials in applications, such as biomedical, sensors, and energy devices. Especially hydrogels, generally comprised of water over 80 vol%, are emphasized as attractive candidates for suggested applications. However, most devices based on hydrogels suffer from drying and freezing under practical operation environments. To overcome these issues, organohydrogels are proposed as good alternatives with improved durability. Although many organohydrogels with various polymer networks are reported, the effects of solvent system design on the properties of organohydrogels are still not conclusive. Here, we investigated the correlation between the solvent system design of organohydrogels and their properties, particularly in terms of rheological characteristics and ion conductivity. With increasing ethylene glycol content, the shear storage modulus and complex viscosity of the organohydrogels decrease sharply, possibly owing to the decrease in metal-carboxylate coordination in the gel network. The ion conductivity of the organohydrogels gradually decreases with increasing ethylene glycol content, owing to the ion conductivity trends of pure water and pure ethylene glycol ionic solution. Insight into the correlation between the solvent system design and properties of organohydrogels will enable the preparation of optimal organohydrogels for various processes and applications. Graphic abstractTo systematically investigate the correlation between solvent composition and materials properties, a series of organohydrogels is prepared with varied ethylene glycol content. The mechanical properties and ion conductivity of the functional organohydrogels gradually decreased as ethylene glycol content increased. The insight into the solvent composition and materials properties will enable optimal organohydrogels preparation for various applications.
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From nano to the macro: tuning hierarchical aggregation of thermoresponsive PEG/PCL-based polyurethanes via molar mass/composition control
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-03-09 , DOI: 10.1007/s13233-023-00137-6
Amphiphilic hyperbranched polyurethanes (HPUs) based on PEG and PCL are promising for several biomedical applications. However, the lack of control over the molar mass and composition hinders a deep understanding of the aqueous self-assembly of HPUs. In this paper, the control over the HPU molar mass and composition was provided by dynamic urea bond-mediated polymerization (DUBMP), enabling a careful evaluation of their aqueous self-assembly by 1H NMR, DLS, and Cryo-TEM. HPUs containing a single PCL block per chain self-assemble into nanoaggregates (Rh ≈ 10 nm) in water up to its cloud-point temperature (Tcp) of 34 °C. On the other hand, HPUs with more than one PCL block per chain self-assemble into nanoaggregates and their clusters below Tcp. In this case, the solution behavior can be tuned by the HPU molar mass. Increasing \(\overline{{\mathrm{M} }_{\mathrm{w}}}\) from 4 to 19 kDa, HPUs of similar composition can form colloidally stable cluster suspensions (\(\overline{{\mathrm{M} }_{\mathrm{w}}}\) = 4 kDa) and phase separate into a denser liquid aggregate–cluster phase (\(\overline{{\mathrm{M} }_{\mathrm{w}}}\) = 7 kDa) or into a highly viscous aggregate-network phase (\(\overline{{\mathrm{M} }_{\mathrm{w}}}\) = 19 kDa). This type of control over the hierarchical aggregation of HPUs was reported for the first time and is interesting for biomedical applications.Graphical abstract
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Tributylborane/p-quinone system: reversible and irreversible inhibition in the styrene polymerization
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-03-06 , DOI: 10.1007/s13233-023-00136-7
Polymerization of styrene with tributylborane in the presence of various p-quinones (2,3-dimethyl-1,4-benzoquinone, 1,4-naphthoquinone, menadione, duroquinone, 2,5-di-tert-butyl-1,4-benzoquinone) has been investigated. It was found that in spite of dual nature of p-quinone and the presence of tributylborane in the initial mixture, the semi-quinone macroradical is capable to “chain regeneration”. Neither solvent introduction nor use of a more reactive triethylborane affects this process. The insensitivity of this reaction to external conditions may be caused by the cell effect. For some p-quinones in the presence of tributylborane, the realization of reversible-deactivation radical polymerization is observed. Mechanism of the chain termination reactions was established by the MALDI-TOF technique. It consists of reversible inhibition causing the formation of active macromolecules as well as irreversible inhibition causing the formation of “dead” macromolecules. The ratio of these directions depends on the relative reactivity of p-quinone (kz/kp). The higher is kz/kp, the lower is the probability of irreversible inhibition. Polymers obtained in the presence of the tributylborane/p-quinone system can re-initiate polymerization. Post-polymers with distinct molecular weight characteristics (Đ = 1.12 – 1.19) were obtained during this synthesis. Only polystyrene macro-radicals are formed during polymerization re-initiation. This fact has been proven by ESR spectroscopy. The macroinitiator polymers isolated at the initial conversions have the same reactivity regardless of the p-quinone nature. The linear dependence of Mn with conversion, the polydispersity lessening, and the constant concentration of macro-radicals indicate realization of reversible-deactivation radical polymerization.Graphical abstract
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The possibility of using dibasic acids as regulators of chitosan transport properties
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1007/s13233-023-00171-4
Recently, a significant number of works have appeared devoted to the creation of materials with controlled delivery of drugs. The most promising polymers for these purposes are polysaccharides, in particular chitosan. Unfortunately, film materials obtained from a solution based on chitosan in salt form are soluble in water. In this regard, the purpose of this work was to consider the possibility of modifying the chitosan film materials. Sodium sulfate, phosphoric, succinic, and oxalic acids were chosen as polymer material modifiers. It was shown that the introduction of sodium sulfate, phosphoric, and oxalic acids leads to the loss of solubility of the film materials, changes of the shape of the sorption curve and decrease in the values of the diffusion coefficients of water vapor occurs. The introduction of a weak dibasic succinic acid as a modifier does not lead to a change in the process of sorption regime. The similar regularities are founded in the study of the process of drug release from the polymer material. Thus, fundamentally possible ways of regulating the transport properties of the chitosan film material with respect to the yield of drugs have been found, which consist in the modification of chitosan with anions of strong polybasic acids. Graphical abstractMicrograph of the surface of a chitosan film in contact with air and a substrate
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Precise fabrication of nanostructured mixed metal oxides by the integration of nanoimprinting and sol–gel synthesis
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1007/s13233-023-00169-y
The integration of two or more types of metal oxides in the same nanostructures leads to several unique characteristics including tunable optical properties and band gap, enhanced catalytic property and stability. However, current approaches for the generation of those mixed metal oxides are predominantly based on bottom-up synthesis, which have limitations in fabricating precise nanostructures with monodispersed size and shape, and low compatibility with lithography-based micro-/nanofabrication processes. Here, we report a new approach for the precise fabrication of nanostructured mixed metal oxides (NMMOs) by the integration of soft nanoimprinting and sol–gel synthesis. The hybrid ink for nanoimprinting is composed of metal–organic compound and metal oxide colloidal nanoparticles of different metal species, after nanoimprinting, sol–gel reaction, and calcination, NMMOs with well-defined size and geometry are successfully obtained. The morphology, size, composition, and crystalline structure of the NMMOs are systematically tuned and studied, their potential application in photocatalysis is also investigated. Graphical abstractA general lithographic approach for the fabrication of mixed metal oxide nanostructures based on soft nanoimprinting was developed. The metal-organic compound can be polymerized during the thermal imprinting process to form well-defined nanopatterns. Subsequent calcination removed the organic component and converted the nanostructures to fully inorganic ones. The application of such nanofabricated mixed oxides in photocatalysis was demonstrated.
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Co-delivery of Vi polysaccharide in enhancing stability and immunity of LcrV protein—a potential vaccine candidate of Yersinia pestis against plague
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s13233-023-00181-2
Transmittable diseases are considered a serious threat to human health as they are spread due to environmental, socioeconomic, and behavioral factors in humans. Plague, a zoonotic disease caused by the etiological pathogen Yersinia pestis, is deadly and is considered a biological warfare agent. The type-III secretion protein of Y. pestis called the LcrV (low calcium response V) antigen is one of the biomarkers for plague, but suffers from thermal instability and is also poorly immunogenic. The present study evaluates the efficiency of the capsular polysaccharide antigen of Salmonella Typhi, Vi Polysaccharide, in stabilizing the plague vaccine antigen, thereby facilitating an improved humoral immune response without an adjuvant. Osmolyte taurine was used as a co-excipient and as a natural linker to provide dynamic covalent bonding between the excipients. The structural stability was characterized by various analytical techniques including protein thermodynamic studies using high-throughput differential scanning calorimetry (DSC) and circular dichroism (CD) in different time intervals. A reliable formulation has augmented efficient structural stability for 4 weeks at room temperature (30 ± 2 °C) with Vi polysaccharide as a major excipient. An increase in the thermal transition midpoint (Tm) from 61.30 to 86.04 °C in DSC and retainment of α-helix content (51%) in CD spectroscopy expresses the structural compactness of LcrV in the formulation. The biological activity of the formulated antigen was also maintained for up to 4 weeks, characterized by in vivo antibody response studies (IgG) showing a significant difference (p-value = 0.009) compared to the adjuvanted pure antigen stored at optimal temperature (4–8 °C), after two boosters.Graphical Abstract
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Characterization of rheological behavior and barrier property of PET bottle blended with silica–polystyrene nanocomposites
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-03-02 , DOI: 10.1007/s13233-023-00123-y
A PET nanocomposite was prepared as master batch by blending with 0.5 wt% of SiOx–PS nanoparticles via melt mixing using a twin screw extruder at 200 °C, 210 °C and 220 °C melting temperatures. The functional master batch was used to manufacture SiOx–PS (polystyrene)/PET bottle by blow molding method. The spherical SiOx–PS nanoparticle with a diameter of ~ 320 nm and surface charge value of − 22.1 mV were dispersed within the inner surface of the SiOx–PS/PET bottle. Rheological studies showed that the terminal zone slope of G′ changed along with the melting temperature, while that of the loss modulus (Gʺ) maintained the value of Gʺ ~ ω1 for all samples. The values were G′ ~ ω1.5 for pristine PET and G′ ~ ω1.4 for 200 °C/220 °C, while the nanocomposite prepared at 210 °C showed slightly increased G′ ~ ω1.6. The shear-thinning behavior was determined during frequency sweep test and showed that viscosity decreased with increase in the shear rate. The shear-thinning of pristine PET and SiOx–PS/PET was significant at lower shear rate but decreased monotonously at higher shear rate over 10 s−1. The CO2 retention of SiOx–PET bottle prepared at 210 °C showed the highest barrier property (87.1%), while pristine PET (77.6%) and other bottles provided retention of 85.7% (200 °C) and 86.0% (220 °C). Our results demonstrated that the SiOx–PS nanocomposite prepared at 210 °C induced homogeneous dispersion of nanoparticles on the inner surface of the SiOx–PS/PET bottle which improved barrier property by inhibiting the diffusion of CO2 gas molecules.Graphical abstract
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Biodegradable sponges based on starch, hyaluronic acid, and poly-l-lysine as potent hemostatic agents
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-03-06 , DOI: 10.1007/s13233-023-00135-8
Uncontrolled hemorrhage is a major cause of death in surgical operations; therefore, controlling hemorrhage is a key factor in preserving life. In this study, we investigated the hemostatic efficacy of materials based on starch (ST), hyaluronic acid (HA), and poly-l-lysine (PLL) in vitro and in vivo. FTIR results showed a combination of ST, HA, and PLL. The contact angles of the samples were hydrophilic. ST–HA–PLL samples were found to have the highest rate (590%) and the lowest hemoglobin-binding efficacy among all the tested samples. The fastest hemostasis was enabled by ST–HA–PLL in vivo. The histological results indicated that the manufactured samples were cyto- and biocompatible. Therefore, we suggest that the manufactured samples have better hemostatic capacity than commercial products. Furthermore, ST–HA–PLL was found to be the best hemostatic material among the manufactured samples.Graphical Abstract
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Bio-based POF membrane preparation and its use in dye wastewater treatment
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1007/s13233-023-00148-3
2,5-Furandicarboxylic acid (FDCA) is non-toxic, biodegradable, and structurally similar to aromatic di-acids derived from petroleum (petroleum-based aromatic di-acids). In this paper, the polyamide (POF) of FDCA and 4,4′-diaminodiphenyl ether was synthesized in presence of LiCl and N,N-dimethylformamide, and then the new POF membrane was prepared from POF polymer by non-solvent-induced phase separation (NIPS) method. The surface morphology, roughness, contact angle, and zeta potential of the POF membrane surface were well investigated. The results showed that the POF membrane was a hydrophilic, negatively charged, and hard brittle material with high tensile strength. The effects of different POF concentrations in membrane casting solution on the performance of POF membrane were studied through the characterization of flux and interception. When POF concentration was 20 wt%, the prepared membrane exhibited the best performance in long-term stability test, and the flux was 43.9 L m−2 h−1 bar−1, and the rejection rates of the POF membrane for Evans blue, Congo red, and naphthol green B were 95.6%, 93.7%, and 89%, respectively.Graphical Abstract
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Potentiation of cefotaxime against methicillin-resistant Staphylococcus aureus (MRSA) with the application of a novel adjuvant
Photonics and Nanostructures - Fundamentals and Applications ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1007/s13233-023-00184-z
One of the current strategies to overcome methicillin-resistant Staphylococcus aureus (MRSA) and to minimise the need for new antibiotics is the application of adjuvant in antibiotic therapy. In the present work, cefotaxime (CTX), a third-generation antibiotic was successfully incorporated into a nanofiber mat and applied in combination with an adjuvant including boric acid (BA), borax (BX), and phenylboronic acid (PBA). The antibacterial activity of the developed formulations against Staphylococcus aureus strains including methicillin-susceptible S. aureus MSSA (ATCC® 25923™), oxacillin-sensitive S. aureus OSSA (ATCC® 29213™) and methicillin-resistant S. aureus MRSA (ATCC® 43300™) were evaluated by Kirby–Bauer disc diffusion and minimum inhibitory concentration (MIC) methods. PBA markedly decreased the MIC of CTX from 16 µg ml-1 to 0.125 µg ml-1 leading to a 128-fold reduction in its MIC value. BA and BX demonstrated a 16-fold and an 8-fold reduction in the MIC value of CTX, respectively, when used for the treatment of MRSA ATCC 43300. The combination of CTX with any of the available commercial ß-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) did not produce an effect against MRSA ATCC 43300. Cytotoxicity was assessed using MTT assay on human umbilical vein endothelial cells (HUVECs) and the results showed no statistically significant toxic effect for the developed formulations. These novel findings suggest that PBA, a non-toxic and inexpensive compound, possesses structural similarities with β-lactam and may represent promising molecules to reverse resistance to CTX. This method can overcome the need to develop new antibiotics and render them more effective against MRSA.Graphical abstract
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